molecular formula C13H14N4O2S B2382070 (2-Methylthiazol-4-yl)(3-(pyrimidin-4-yloxy)pyrrolidin-1-yl)methanone CAS No. 2034296-89-2

(2-Methylthiazol-4-yl)(3-(pyrimidin-4-yloxy)pyrrolidin-1-yl)methanone

Cat. No. B2382070
CAS RN: 2034296-89-2
M. Wt: 290.34
InChI Key: GHGNHXVDCSZSHH-UHFFFAOYSA-N
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Description

“(2-Methylthiazol-4-yl)(3-(pyrimidin-4-yloxy)pyrrolidin-1-yl)methanone” is a chemical compound that has been mentioned in the context of drug discovery . It is offered by Benchchem for research purposes.


Molecular Structure Analysis

The molecular structure of this compound involves a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . This ring is connected to a pyrimidin-4-yloxy group and a 2-methylthiazol-4-yl group.

Scientific Research Applications

Heterocyclic Compound Synthesis

This compound is involved in the synthesis of various heterocyclic compounds, which are crucial in the development of new pharmaceuticals and materials. For instance, the reaction of certain azomethine ylides with carbonyl compounds, including derivatives similar to (2-Methylthiazol-4-yl)(3-(pyrimidin-4-yloxy)pyrrolidin-1-yl)methanone, can produce a range of pyrrolidines, pyrrolines, and oxazolidines (Tsuge et al., 1987). These heterocyclic compounds have diverse applications in medicinal chemistry, agrochemicals, and material science.

Antimicrobial and Anticancer Research

Compounds with pyrimidine moieties, similar to the one , have been synthesized and evaluated for their antimicrobial and anticancer activities. Research has demonstrated that certain condensed pyrimidines exhibit significant biological activity, offering potential therapeutic applications (Sondhi et al., 2000).

Drug Formulation and Bioavailability

In pharmaceutical research, the optimization of drug formulations to increase the bioavailability of poorly water-soluble compounds is a significant challenge. Studies involving compounds with structural similarities to this compound have focused on developing precipitation-resistant solution formulations to improve in vivo exposure (Burton et al., 2012).

Pharmacokinetics and Metabolism

Understanding the metabolism, excretion, and pharmacokinetics of new drug candidates is vital for drug development. Research on compounds structurally related to this compound has provided insights into their metabolic pathways and elimination processes, facilitating the development of more effective and safer drugs (Sharma et al., 2012).

Novel Synthetic Routes

Exploring new synthetic routes for the preparation of heterocyclic compounds is an ongoing area of research. For example, the reaction of specific dithiazolium compounds with active methylenes can yield a variety of heterocycles, such as pyrimidine and thiazole derivatives, showcasing the versatility of compounds with similar structural features (Shibuya, 1984).

properties

IUPAC Name

(2-methyl-1,3-thiazol-4-yl)-(3-pyrimidin-4-yloxypyrrolidin-1-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N4O2S/c1-9-16-11(7-20-9)13(18)17-5-3-10(6-17)19-12-2-4-14-8-15-12/h2,4,7-8,10H,3,5-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHGNHXVDCSZSHH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CS1)C(=O)N2CCC(C2)OC3=NC=NC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N4O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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